REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[NH:9][C:8](=[O:13])[CH2:7]2.[CH2:18]([O:19][P:20]([Cl:21])([O:22][CH2:23][CH3:24])=[O:25])[CH3:26].[CH2:27]([c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[N:34]1[CH2:35][CH2:36][NH:37][CH2:38][CH2:39]1.[CH3:14][N:15]([CH3:16])[CH3:17].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1>>[C:1](=[O:3])([c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[NH:9][C:8](=[O:13])[CH2:7]2)[N:37]1[CH2:36][CH2:35][N:34]([CH2:27][c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)[CH2:39][CH2:38]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2cc(C(=O)O)ccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(Cl)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(CN2CCNCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C1Cc2cc(C(=O)N3CCN(Cc4ccccc4)CC3)ccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |